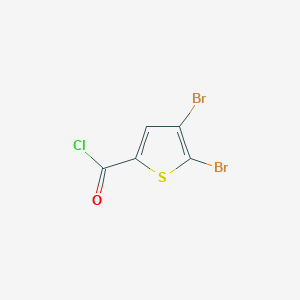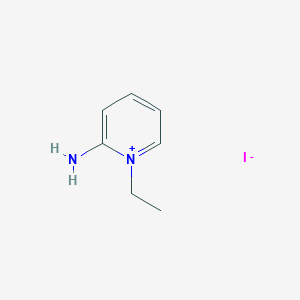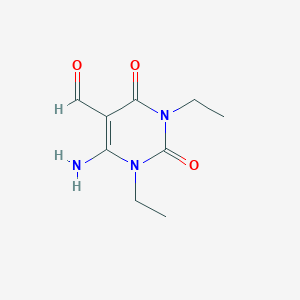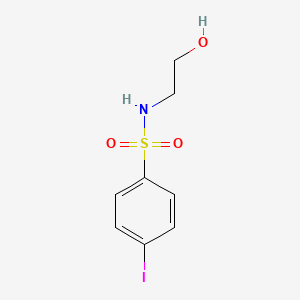
N-(2-HYDROXYETHYL)-4-IODOBENZENESULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-4-iodobenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an iodine atom and a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-4-iodobenzenesulfonamide typically involves the reaction of 4-iodobenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reactants: 4-iodobenzenesulfonyl chloride and ethanolamine.
Conditions: The reaction is performed in an organic solvent like dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Base: Triethylamine or another suitable base is added to neutralize the HCl byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-4-iodobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carboxylic acid or reduced to an ethyl group.
Coupling Reactions: The sulfonamide group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include carboxylic acids.
Reduction: Products include ethyl derivatives.
Coupling: Products include biaryl compounds.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-4-iodobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing hydrophilicity or introducing iodine for radiopaque materials.
Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems, including enzyme inhibition and protein binding.
Chemical Synthesis:
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-4-iodobenzenesulfonamide depends on its application:
Enzyme Inhibition: In medicinal chemistry, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting enzymes like dihydropteroate synthase in bacteria, leading to antibacterial effects.
Protein Binding: The compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid): Used as a biological buffer.
N-(2-Hydroxyethyl)ethylenediamine: Used in the synthesis of coordination compounds and as a chelating agent.
N-(2-Hydroxyethyl)aniline: Used in the synthesis of polymers and dyes.
Propriétés
Numéro CAS |
59724-44-6 |
|---|---|
Formule moléculaire |
C8H10INO3S |
Poids moléculaire |
327.14 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C8H10INO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2 |
Clé InChI |
SHLFAWOGEAFXME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)NCCO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


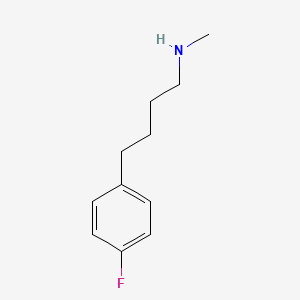
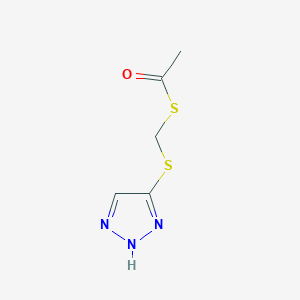
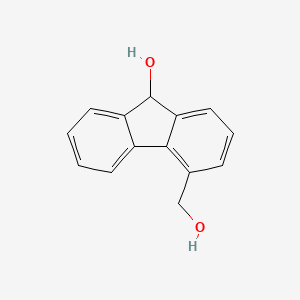
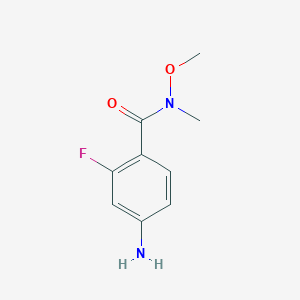

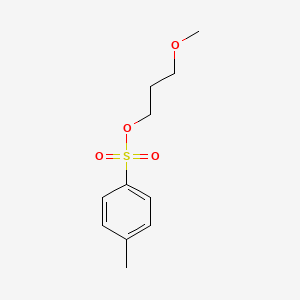
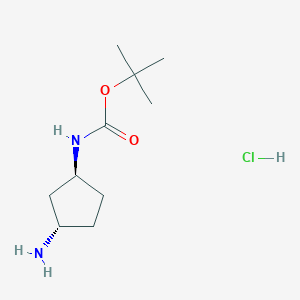
![8-(1,3-Thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8738175.png)
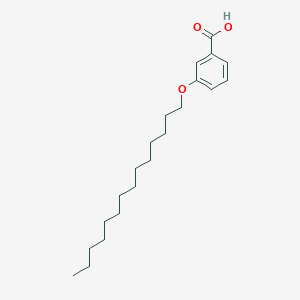
![7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8738184.png)
